molecular formula C32H45NO10 B10790273 Benzoylaconitine

Benzoylaconitine

Cat. No.: B10790273
M. Wt: 603.7 g/mol
InChI Key: DHJXZSFKLJCHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylaconitine can be synthesized through the esterification of aconitine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from Aconitum carmichaelii, followed by its esterification with benzoyl chloride. The process includes purification steps such as recrystallization to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoylaconitine has been extensively studied for its scientific research applications in various fields:

Comparison with Similar Compounds

Benzoylaconitine stands out due to its potent pharmacological effects and unique mechanism of action, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXZSFKLJCHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45NO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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